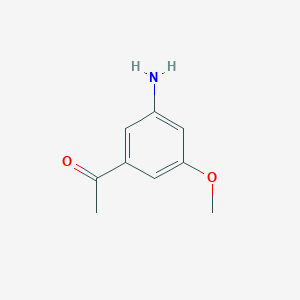

1-(3-Amino-5-methoxyphenyl)ethanone

Description

Properties

CAS No. |

85276-72-8 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(3-amino-5-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,10H2,1-2H3 |

InChI Key |

ZEFWFBQRNIKGSN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC(=C1)OC)N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Executive Summary: The "Privileged" Meta-Substituted Scaffold

Technical Whitepaper: 1-(3-Amino-5-methoxyphenyl)ethanone as a Strategic Scaffold in Kinase Inhibitor Design

1-(3-Amino-5-methoxyphenyl)ethanone (CAS 85276-72-8) represents a high-value "privileged structure" in medicinal chemistry. Unlike its more common ortho- or para- substituted analogs, this meta-meta substituted acetophenone derivative offers a unique geometric vector for drug design. The 3,5-substitution pattern is critical in kinase inhibitor development—specifically for Fibroblast Growth Factor Receptor (FGFR) and Bruton's Tyrosine Kinase (BTK) targets—where it facilitates access to the solvent-exposed regions of the ATP-binding pocket while modulating lipophilicity (LogP) via the methoxy group.

This guide provides a rigorous technical analysis of its synthesis, characterization, and application as a heterocycle precursor.

Chemical Profile & Structural Logic

The molecule consists of an acetophenone core decorated with an electron-donating amino group and an electron-donating methoxy group in a 1,3,5-relationship.

| Property | Specification |

| IUPAC Name | 1-(3-amino-5-methoxyphenyl)ethanone |

| CAS Number | 85276-72-8 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 92–94 °C (Lit.) |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| pKa (Conjugate Acid) | ~4.2 (Aniline nitrogen) |

Electronic & Steric Rationale:

-

Electronic Push-Pull: The acetyl group (

) is an electron-withdrawing group (EWG), while the amino ( -

Regiochemistry: The 3,5-substitution pattern prevents steric clash at the ortho positions relative to the acetyl group, allowing for the formation of planar bicyclic systems (e.g., quinolines, quinazolines) essential for π-stacking interactions in protein active sites.

Synthetic Methodologies

Achieving the 3,5-substitution pattern is synthetically challenging because standard electrophilic aromatic substitution (EAS) on acetophenone typically yields meta products, but introducing a second substituent meta to the first is difficult due to directing effects.

We present two validated routes: the Classical Nitro-Reduction (scalable) and the Modern Buchwald-Hartwig (versatile).

Route A: The Nitro-Reduction Pathway (Scalable & Robust)

This is the preferred industrial route due to the availability of nitro-precursors and high chemoselectivity.

Protocol:

-

Precursor Synthesis: Start with 3-hydroxy-5-nitrobenzoic acid .[1] Methylate the phenol (MeI/K₂CO₃) and convert the acid to the methyl ketone via a Weinreb amide intermediate or acid chloride/Me₂Cd.

-

Reduction: Selective reduction of the nitro group in the presence of the carbonyl.

Step-by-Step Protocol (Iron-Mediated Reduction):

-

Setup: Charge a 3-neck flask with 1-(3-methoxy-5-nitrophenyl)ethanone (1.0 eq) and Ethanol/Water (4:1 v/v).

-

Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 0 mesh, 4.0 eq).

-

Reaction: Heat to reflux (80°C) with vigorous mechanical stirring for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

-

Workup: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

-

Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.[3]

-

Purification: Recrystallize from EtOH/Heptane or flash chromatography (0-40% EtOAc in Hexanes).

Route B: Palladium-Catalyzed Amination (Convergent)

Ideal for late-stage diversification or when starting from the halide.

-

Substrate: 1-(3-bromo-5-methoxyphenyl)ethanone.

-

Reagents: Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, Xantphos, Cs₂CO₃.

-

Conditions: Toluene, 100°C, 12h, followed by acidic hydrolysis (HCl/THF).

Visualization: Synthesis & Pharmacophore Logic

The following diagram illustrates the synthesis flow and the divergent utility of the scaffold in drug discovery.

Figure 1: Synthetic pathway from benzoic acid precursor to the target amino-ketone, highlighting downstream divergence into bioactive heterocycles.

Pharmaceutical Utility: The "Why"

This scaffold is not merely a building block; it is a pharmacophore enabler .

Kinase Inhibitor Design (FGFR/VEGFR)

In the development of drugs like Erdafitinib (Balversa), the 3,5-dimethoxyphenyl motif is crucial. The 1-(3-amino-5-methoxyphenyl)ethanone scaffold allows researchers to install this motif while retaining a reactive ketone handle.

-

Mechanism: The aniline nitrogen serves as a nucleophile to couple with heterocyclic cores (e.g., quinoxalines), while the methoxy group sits in the ribose-binding pocket or solvent interface, improving solubility.

-

Advantage: The 5-methoxy group prevents metabolic oxidation at that position, extending half-life (

).

Heterocycle Formation

The co-existence of the amino group and the acetyl group allows for rapid construction of fused ring systems:

-

Friedländer Synthesis: Reaction with ketones/aldehydes to form Quinolines .

-

Bohlmann-Rahtz: Reaction with alkynones to form Pyridines .

Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesis, compare your data against these expected values.

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.10 (s, 1H): Aromatic proton at C2 (between substituents).

-

δ 6.95 (s, 1H): Aromatic proton at C6.

-

δ 6.55 (s, 1H): Aromatic proton at C4.

-

δ 5.30 (br s, 2H): Amino protons (

). Disappears with D₂O shake. -

δ 3.75 (s, 3H): Methoxy protons (

). -

δ 2.48 (s, 3H): Acetyl protons (

).

Quality Control Check:

-

Impurity Alert: Watch for the azo-dimer (orange spot on TLC) if the reduction was too harsh or air-exposed.

-

Regioisomer Check: Ensure no ortho coupling occurred. The aromatic region should show distinct meta-coupling patterns (singlets or doublets with

Hz).

Handling & Stability

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation (browning) upon air exposure.

-

Safety: The compound is an aniline derivative. Treat as a potential sensitizer and mutagen. Use double-gloving and work within a fume hood.

-

Reactivity: The ketone is susceptible to aldol condensation if stored in basic media.

References

-

Perera, T. P. S., et al. (2017). "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Pan-Fibroblast Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry. Link

-

ChemicalBook. (2025). "1-(3-Amino-5-methoxyphenyl)ethanone Product Entry & CAS 85276-72-8 Verification." Link

-

Org. Synth. (1943). "Preparation of 3-Aminoacetophenone (Analogous Reduction Protocol)." Organic Syntheses, Coll. Vol. 2, p. 434. Link

-

Wang, S., et al. (2024). "Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib." Synthetic Communications. Link

Sources

An In-depth Technical Guide to 3'-Amino-5'-methoxyacetophenone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Acetophenones in Medicinal Chemistry

Substituted acetophenones are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.[1] Their inherent chemical functionalities—a reactive ketone and a modifiable aromatic ring—provide a robust scaffold for the construction of complex molecular architectures. Among these, 3'-Amino-5'-methoxyacetophenone (CAS No. 85276-72-8) has emerged as a compound of significant interest, offering a unique substitution pattern that is particularly valuable in the field of medicinal chemistry and diversity-oriented synthesis.[2] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on empowering researchers to leverage this molecule in their drug discovery and development endeavors.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. Below is a summary of the key identifiers and properties for 3'-Amino-5'-methoxyacetophenone.

| Property | Value | Source |

| CAS Number | 85276-72-8 | [2] |

| IUPAC Name | 1-(3-Amino-5-methoxyphenyl)ethanone | N/A |

| Molecular Formula | C₉H₁₁NO₂ | N/A |

| Molecular Weight | 165.19 g/mol | N/A |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents | General knowledge |

Note: Experimental data for some properties of this specific isomer are not widely published. Properties are inferred based on closely related analogs and general chemical principles.

Strategic Synthesis of 3'-Amino-5'-methoxyacetophenone

The most direct and common synthetic route to 3'-Amino-5'-methoxyacetophenone involves the reduction of its nitro precursor, 1-(3-Methoxy-5-nitrophenyl)ethanone (CAS No. 85276-69-3).[3][4] The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the ketone functionality.

Synthetic Pathway Overview

Caption: General synthetic scheme for 3'-Amino-5'-methoxyacetophenone.

Detailed Experimental Protocol: Reduction of 1-(3-Methoxy-5-nitrophenyl)ethanone

This protocol provides a robust method for the synthesis of 3'-Amino-5'-methoxyacetophenone using a standard nitro group reduction. The following procedure is a well-established method for this type of transformation.

Materials:

-

1-(3-Methoxy-5-nitrophenyl)ethanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-(3-Methoxy-5-nitrophenyl)ethanone (1 equivalent) in ethanol or a similar suitable solvent.

-

Addition of Reducing Agent: To this suspension, add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

-

Acidification and Reflux: Carefully add concentrated hydrochloric acid dropwise to the stirring mixture. An exothermic reaction may be observed. After the initial reaction subsides, heat the mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralization: Slowly neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3'-Amino-5'-methoxyacetophenone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the amino and methoxy groups on the acetophenone scaffold makes 3'-Amino-5'-methoxyacetophenone a valuable precursor in the synthesis of various heterocyclic compounds and natural product analogs.

A Versatile Building Block for Bioactive Scaffolds

Amino acetophenones are recognized as "Swiss army knife" building blocks in diversity-oriented synthesis (DOS).[5] This approach aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. 3'-Amino-5'-methoxyacetophenone can be utilized in the synthesis of:

-

Flavones and Aminoflavones: These are a class of naturally occurring compounds known for their wide range of biological activities, including antioxidant and anticancer properties. The amino group on the acetophenone can be incorporated to create aminoflavone derivatives with potentially enhanced or novel pharmacological profiles.

-

Coumarins and Azacoumarins: Coumarins exhibit diverse biological activities, and the introduction of a nitrogen atom to form azacoumarins can lead to new therapeutic agents.

-

Quinolones: These are analogs of flavones where the oxygen atom in the pyrone ring is replaced by a nitrogen atom. This modification can significantly alter the biological properties of the molecule.

-

Chalcones and Epoxychalcones: Chalcones are precursors to flavonoids and possess their own spectrum of biological activities. The amino group can be a key functionality in the synthesis of novel chalcone derivatives.

Workflow for the Synthesis of Bioactive Heterocycles

Caption: Synthetic utility of 3'-Amino-5'-methoxyacetophenone.

Spectroscopic Data and Characterization

Expected Spectroscopic Features:

-

¹H NMR:

-

A singlet for the acetyl methyl protons (CH₃) around δ 2.5 ppm.

-

A singlet for the methoxy protons (OCH₃) around δ 3.8 ppm.

-

Signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the protons on the benzene ring.

-

A broad singlet for the amino protons (NH₂), the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

A signal for the acetyl methyl carbon around δ 26 ppm.

-

A signal for the methoxy carbon around δ 55 ppm.

-

Aromatic carbon signals between δ 100-160 ppm.

-

A carbonyl carbon signal (C=O) downfield, typically above δ 190 ppm.

-

-

IR Spectroscopy:

-

A strong absorption band for the carbonyl group (C=O) around 1670-1690 cm⁻¹.

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C-O stretching for the methoxy group around 1250 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.

-

A prominent fragment ion at m/z = 150, corresponding to the loss of a methyl group ([M-CH₃]⁺).

-

Conclusion and Future Outlook

3'-Amino-5'-methoxyacetophenone is a strategically important building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from its nitro precursor and the versatility of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. The insights and protocols provided in this guide are intended to facilitate its broader adoption and application by the scientific community, ultimately contributing to the development of novel therapeutics. Further research into the specific biological activities of compounds derived from this scaffold is warranted and represents a promising avenue for future drug discovery efforts.

References

-

Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]

-

SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. [Link]

-

Organic Spectroscopy International. (2015, September 18). p-Methoxyacetophenone.....Cock can teach you NMR. [Link]

-

PubChem. (n.d.). 3'-Aminoacetophenone. [Link]

-

NIST. (n.d.). 3-Aminoacetophenone. [Link]

- Aswale, S. R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.

-

Athabasca University. (n.d.). CHEM 350 lab report guidelines. [Link]

- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

-

NIST. (n.d.). 3-Methoxyacetophenone. [Link]

-

Acta Chemica Scandinavica. (n.d.). Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. [Link]

-

The Royal Society of Chemistry. (n.d.). Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 85276-72-8|1-(3-Amino-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 1-(3-Methoxy-5-nitrophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(3-Methoxy-5-nitrophenyl)ethanone | 85276-69-3 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]

A Senior Application Scientist's Guide to 3,5-Disubstituted Acetophenone Building Blocks for Drug Discovery

Abstract

The 3,5-disubstituted acetophenone scaffold represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for creating diverse molecular libraries aimed at a wide array of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key properties, and strategic applications of these valuable intermediates. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore case studies that highlight the scaffold's role in successful drug discovery programs.

Introduction: The Strategic Value of the 3,5-Disubstitution Pattern

In the vast landscape of molecular scaffolds used in drug discovery, the acetophenone core—a simple aromatic ketone—is a recurring motif.[1] Its acetyl group offers a key hydrogen bond acceptor and a metabolic anchor, while the phenyl ring provides a platform for diverse substitutions to modulate pharmacokinetics and target engagement.[2] The 3,5-disubstitution pattern is of particular strategic importance for several reasons:

-

Divergent Exit Vectors: Substituents at the meta-positions (3 and 5) project into distinct spatial regions, allowing for the exploration of different pockets within a target's binding site. This is crucial for optimizing potency and selectivity.

-

Modulation of Electronic Properties: The nature of the 3,5-substituents—whether electron-donating or electron-withdrawing—can significantly alter the reactivity of the acetyl group and the overall electronic character of the molecule, influencing target interactions and metabolic stability.[3]

-

Scaffolding for Complex Architectures: The 3,5-disubstituted core serves as a rigid and reliable starting point for constructing more complex heterocyclic systems, such as flavones, quinolones, and benzodiazepines.[4][5]

This guide will illuminate how to harness these properties, moving from rational synthesis to targeted application.

Synthetic Strategies: Building the Core Scaffold

The efficient synthesis of 3,5-disubstituted acetophenones is paramount for their use in creating chemical libraries. The choice of synthetic route is dictated by the desired substituents, functional group tolerance, and scalability.

Classical Approach: Friedel-Crafts Acylation

The most direct method is the Friedel-Crafts acylation of a 1,3-disubstituted benzene. This electrophilic aromatic substitution is typically mediated by a Lewis acid catalyst.

-

Causality Behind Reagent Choice: Tin(IV) chloride (SnCl₄) is often preferred over stronger Lewis acids like aluminum chloride (AlCl₃) when the benzene ring contains sensitive functional groups, as it allows the reaction to proceed under milder conditions.[4]

-

Scope and Limitations: This method is highly effective for electron-rich aromatic rings. However, it is generally incompatible with substrates bearing strongly electron-withdrawing groups, which deactivate the ring towards acylation. Regioselectivity can also be a challenge if the starting benzene is not symmetrically substituted.

Modern Approaches: Cross-Coupling Reactions

For greater versatility and functional group tolerance, palladium-catalyzed cross-coupling reactions are the methods of choice. These strategies typically start from a common, readily available precursor like 3,5-dibromoacetophenone.

-

Suzuki-Miyaura Coupling: Ideal for introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: The premier method for installing alkynyl substituents, which can serve as handles for further "click chemistry" functionalization.

-

Buchwald-Hartwig Amination: Enables the direct installation of primary or secondary amines, crucial moieties in many bioactive molecules.

The power of this approach lies in its modularity; a single di-halogenated precursor can give rise to a vast library of analogues by simply varying the coupling partner.

Diversity-Oriented Synthesis (DOS)

DOS strategies leverage a common starting material to rapidly generate a library of structurally diverse compounds.[6] For instance, 3,5-dimethoxyaniline can be readily converted into an amino acetophenone building block, which then serves as a versatile precursor for a range of natural product analogs like flavones, coumarins, and chalcones.[4]

Physicochemical Properties & Structure-Activity Relationships (SAR)

The substituents at the 3 and 5 positions exert profound control over the molecule's drug-like properties.

-

Lipophilicity and Solubility: The addition of lipophilic groups (e.g., halogens, alkyl chains) will increase the LogP, potentially enhancing membrane permeability but risking lower solubility. Conversely, polar groups (e.g., hydroxyls, amines) can improve aqueous solubility.

-

Target Interactions: The acetyl group's carbonyl oxygen is a potent hydrogen bond acceptor.[2] The 3,5-substituents can act as secondary pharmacophores, forming additional hydrogen bonds, van der Waals interactions, or ionic bonds to amplify binding affinity.

-

Metabolic Stability: Sterically bulky groups at the 3 and 5 positions can shield adjacent sites from metabolic enzymes like Cytochrome P450s, thereby increasing the compound's half-life.

A study on 3,5-disubstituted paracetamol analogues demonstrated this principle clearly: electron-donating groups (e.g., -CH₃, -OCH₃) increased cyclooxygenase inhibitory capacity and decreased cytotoxicity, while electron-withdrawing groups (e.g., -F, -Cl) had the opposite effect.[3] This highlights the critical importance of substituent choice in tuning both efficacy and safety.

Applications & Case Studies in Drug Discovery

The 3,5-disubstituted acetophenone scaffold is found in a variety of therapeutic agents and clinical candidates.

| Compound Class | Therapeutic Target | Role of the 3,5-Disubstituted Acetophenone Moiety |

| α-Glucosidase Inhibitors | α-Glucosidase | The acetophenone core serves as the primary scaffold. Substituents on the phenyl ring are systematically varied to optimize binding within the enzyme's active site, leading to potent anti-diabetic agents.[7][8] |

| Benzodiazepine Receptor Ligands | Benzodiazepine Receptors (BzR) | Used as a key intermediate in the synthesis of imidazobenzodiazepinones. Substitutions derived from the initial acetophenone dictate affinity and selectivity for different BzR isoforms (diazepam-sensitive vs. diazepam-insensitive).[5] |

| Antitubercular Agents | Enoyl-Acyl Carrier Protein Reductase (InhA) | The acetophenone is used as a precursor for creating 1,2,3-triazole derivatives. The acetyl group and the substituted triazole ring engage in key interactions with the InhA enzyme, a crucial target in M. tuberculosis.[9] |

| Antifungal Agents | Fungal Enzymes (e.g., FDC1 protein) | Serves as a foundational scaffold for developing novel antifungal compounds. Molecular docking studies show the acetophenone core effectively positions substituents to interact with active sites of essential fungal enzymes.[10] |

These examples underscore the scaffold's versatility, enabling the development of targeted therapies across diverse disease areas.

Experimental Protocols & Methodologies

To ensure scientific integrity, detailed and reproducible protocols are essential.

Protocol 1: Synthesis of 3,5-Dibromo-2,4-dihydroxyacetophenone

This protocol describes a key intermediate synthesis, adapted from literature procedures.[8]

Objective: To synthesize 3,5-dibromo-2,4-dihydroxyacetophenone from 2,4-dihydroxyacetophenone.

Materials:

-

2,4-dihydroxyacetophenone (10 mmol, 1.52 g)

-

Acetic Acid (80% aqueous solution)

-

Bromine (20 mmol, 1.04 mL)

-

Benzene (for recrystallization)

Procedure:

-

Dissolve 2,4-dihydroxyacetophenone (1.52 g, 10 mmol) in 20 mL of 80% acetic acid in a flask equipped with a magnetic stirrer.

-

In a separate container, carefully dissolve bromine (1.04 mL, 20 mmol) in 10 mL of acetic acid.

-

Add the bromine solution dropwise to the stirred acetophenone solution at room temperature.

-

Continue stirring the mixture for 15 minutes after the addition is complete. A precipitate will form.

-

Filter the resulting pale red crystals using a Buchner funnel and wash with a small amount of cold water.

-

Recrystallize the crude product from benzene to yield pure 3,5-dibromo-2,4-dihydroxyacetophenone as white crystals.

-

Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected HR-ESI-MS m/z for C₈H₆Br₂O₃ [M–H]⁻ is 306.8611.[8]

Workflow Visualization: From Precursor to Library

The following diagram illustrates a typical workflow for diversifying a 3,5-dihaloacetophenone core using modern cross-coupling reactions.

Caption: Cross-coupling strategies for diversifying the 3,5-dibromoacetophenone core.

Conclusion and Future Outlook

The 3,5-disubstituted acetophenone scaffold is more than just a simple chemical intermediate; it is a powerful platform for innovation in drug discovery. Its synthetic tractability, coupled with the profound influence of its substituents on physicochemical and pharmacological properties, ensures its continued relevance. Future advancements will likely focus on developing even more efficient and sustainable synthetic methods, including biocatalysis and flow chemistry, to access novel analogues. As our understanding of complex biological systems deepens, the rational design of new generations of drugs built upon this versatile and field-proven scaffold will undoubtedly continue to yield significant therapeutic breakthroughs.

References

-

Al-Hadedi, A. A. M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1141. Available at: [Link]

-

Al-Hadedi, A. A. M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC - PubMed Central. Available at: [Link]

-

Mocan, A., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Pharmaceuticals, 16(5), 749. Available at: [Link]

-

Donné-Op den Kelder, G. M., et al. (1989). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. Journal of Medicinal Chemistry, 32(8), 1855-1861. Available at: [Link]

-

Bhadange, R. E., et al. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. TSI Journals. Available at: [Link]

-

Various Authors. (2024). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Journal of Molecular Structure. Available at: [Link]

-

Salehi, S., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Future Journal of Pharmaceutical Sciences, 10(1), 1-28. Available at: [Link]

-

Wang, Y., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1196-1203. Available at: [Link]

-

Gu, Z. Q., et al. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][4]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of Medicinal Chemistry, 36(4), 479-490. Available at: [Link]

-

Wang, Y., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1196-1203. Available at: [Link]

-

El-Sayed, N. F., et al. (2024). New Acetophenone Scaffolds: Synthesis, Antifungal Activities, Biocompatibility, Molecular Docking, ADMET Analysis, and Dynamic Simulations. Journal of Molecular Structure, 1322, 140452. Available at: [Link]

-

Various Authors. (2025). Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. Journal of Molecular Structure. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules, 27(13), 4130. Available at: [Link]

-

Ballini, R., et al. (2001). One pot synthesis of 3,5-alkylated acetophenone and methyl benzoate derivatives via an anionic domino process. Tetrahedron, 57(30), 6079-6081. Available at: [Link]

-

Li, A. H., et al. (2000). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(19), 3474-3487. Available at: [Link]

-

Sadeghpour, H., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(1), 1-23. Available at: [Link]

-

Akdemir, A., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 26(23-24), 6061-6069. Available at: [Link]

-

Taylor, D. (2021). Drug design principles - Stereoelectronics. MedChemica. Available at: [Link]

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 7. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-(3-Amino-5-methoxyphenyl)ethanone

This guide provides a comprehensive technical overview of the solubility of 1-(3-Amino-5-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.

Introduction: Understanding the Molecule

1-(3-Amino-5-methoxyphenyl)ethanone, with the CAS Number 85276-72-8, is an aromatic ketone containing both an amino and a methoxy group.[1] Its molecular structure dictates its physicochemical properties, including its solubility in various solvent systems. The presence of the polar amino (-NH2) and methoxy (-OCH3) groups allows for hydrogen bonding with protic solvents, while the phenyl ring and the acetyl group contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile, a critical parameter in drug discovery and development for ensuring bioavailability and effective formulation.[2]

Theoretical Solubility Profile

In the absence of extensive empirical solubility data in publicly available literature, a qualitative solubility profile can be predicted based on the principle of "like dissolves like".[3]

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The amino and methoxy groups can form hydrogen bonds with polar protic solvents.[3] Therefore, some degree of solubility is expected in these solvents. However, the hydrophobic phenyl ring and the overall molecular size may limit its aqueous solubility. The solubility in alcohols is anticipated to be higher than in water due to the organic character of the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and the hydrocarbon backbone suggest that 1-(3-Amino-5-methoxyphenyl)ethanone will exhibit some solubility in nonpolar solvents through van der Waals interactions.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds and are expected to effectively solubilize this molecule.[4]

Table 1: Predicted Qualitative Solubility of 1-(3-Amino-5-methoxyphenyl)ethanone

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | Hydrogen bonding potential of amino and methoxy groups, offset by hydrophobic phenyl ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Slightly Soluble to Sparingly Soluble | Van der Waals interactions with the aromatic ring and alkyl chain. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Rationale Behind the Shake-Flask Method

The core principle is to achieve a thermodynamic equilibrium between the undissolved solid and the saturated solution.[6] This ensures that the measured solubility is a true representation of the maximum amount of solute that can dissolve in a given solvent at a specific temperature and pressure.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of 1-(3-Amino-5-methoxyphenyl)ethanone.

Materials:

-

1-(3-Amino-5-methoxyphenyl)ethanone (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 1-(3-Amino-5-methoxyphenyl)ethanone to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[6]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a few hours to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[7] Filtration is often preferred to minimize the risk of disturbing the equilibrium.

-

-

Quantification of Dissolved Solute:

-

Carefully take an aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 1-(3-Amino-5-methoxyphenyl)ethanone.[8][9]

-

Analytical Method Validation

It is crucial to validate the analytical method used for quantification to ensure accuracy and reliability.[8] This includes establishing linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ).

Factors Influencing Solubility

Several factors can significantly impact the solubility of 1-(3-Amino-5-methoxyphenyl)ethanone:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[10]

-

pH: The amino group in the molecule is basic and can be protonated at acidic pH. The resulting salt is likely to be more water-soluble than the neutral molecule.[11] Therefore, the aqueous solubility of this compound is expected to be pH-dependent.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.

Data Visualization and Interpretation

The quantitative solubility data obtained from the experimental work should be presented in a clear and structured format for easy interpretation and comparison.

Table 2: Hypothetical Quantitative Solubility Data for 1-(3-Amino-5-methoxyphenyl)ethanone at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Water (pH 7.0) | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

| DMSO | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

Influencing Factors Diagram

Caption: Key factors influencing the solubility of 1-(3-Amino-5-methoxyphenyl)ethanone.

Conclusion

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9478-9511. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(8), 1275-1293. [Link]

-

Ahmadi, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17758. [Link]

-

protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Solubility of Things. (n.d.). Acetophenone. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1988). Methods for the Determination of Organic Compounds in Drinking Water. Retrieved from [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]

-

YouTube. (2016). How-to analyze total and dissolved organic carbon (TOC/DOC). Retrieved from [Link]

-

PMC. (2022). Analytical methods for determining environmental contaminants of concern in water and wastewater. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Acetophenone. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

- 1. 85276-72-8|1-(3-Amino-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. youtube.com [youtube.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. d-nb.info [d-nb.info]

- 5. Measuring Dissolved and Particulate Organic Carbon (DOC and POC) [serc.carleton.edu]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. cais.uga.edu [cais.uga.edu]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

A Technical Guide to 3-Amino-5-methoxyacetophenone Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Abstract: The 3-amino-5-methoxyacetophenone scaffold has emerged as a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a nucleophilic amine, an electrophilic acetyl group, and a modifiable aromatic ring, provides a powerful platform for Diversity-Oriented Synthesis (DOS). This technical guide offers an in-depth review of the synthesis, key derivative classes, and pharmacological applications of compounds derived from this core. We will explore the strategic synthesis of potent bioactive molecules, including quinolones, flavone analogs, and diketopiperazines, and delve into their mechanisms of action, with a particular focus on anticancer and antimicrobial activities. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this privileged scaffold.

The 3-Amino-5-methoxyacetophenone Scaffold: A Privileged Intermediate in Medicinal Chemistry

The utility of a starting material in drug discovery is often dictated by its ability to serve as a "scaffold" — a core structure upon which diverse chemical functionalities can be built. 3-Amino-5-methoxyacetophenone and its isomers are exemplary in this regard, functioning as what can be described as a "Swiss army knife" for synthetic chemists.[1] This versatility allows for the efficient construction of a wide variety of bioactive compounds, including analogs of natural products like flavones, coumarins, chalcones, and aurones.[2][3]

The strategic value of this scaffold lies in its inherent chemical reactivity:

-

The amino group is a potent nucleophile, ideal for forming amides, imines, or participating in cyclization reactions to build nitrogen-containing heterocycles.

-

The acetyl group provides an electrophilic carbonyl carbon, which can undergo condensation reactions, and an alpha-carbon that can be functionalized.

-

The methoxy-substituted phenyl ring can be modified, for example, through demethylation, and influences the electronic properties and conformation of the final molecule.[2]

This combination of reactive sites makes the scaffold particularly amenable to Diversity-Oriented Synthesis (DOS), a strategy that aims to create libraries of structurally diverse molecules from a common starting material in a limited number of steps.[2] This approach is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space to identify novel therapeutic leads.

Synthetic Strategies and Key Derivative Classes

The true power of the 3-amino-5-methoxyacetophenone core is realized in its conversion to complex heterocyclic systems with significant pharmacological activity.

Synthesis of Quinolone and Flavone Analogs

Quinolones and their structural cousins, flavones, are tricyclic structures found in many natural products and synthetic drugs known for a broad spectrum of medicinal applications.[2][4] The introduction of an amino group into these scaffolds is a common strategy to enhance bioactivity, and aminoacetophenones provide a direct and efficient route to achieve this.[1]

Specifically, 2-aryl-4-quinolones can be synthesized from aminodimethoxyacetophenones, representing a bioisosteric replacement of the oxygen atom in the pyran ring of a flavone with a nitrogen atom.[2] This modification can profoundly impact the compound's pharmacological profile, including its potential as an anticancer agent.[1] For instance, certain aminoflavone derivatives have demonstrated potent antiproliferative effects against human breast cancer cell lines (MCF-7) with IC50 values in the nanomolar range.[4]

The general synthetic approach leverages the reactivity of the starting acetophenone to construct the quinolone core, which can then be further diversified. For instance, the methoxy groups can be deprotected, and the quinolone nitrogen can be alkylated to create a library of analogs for structure-activity relationship (SAR) studies.[2]

Summary of Anticancer Activity

| Derivative Class | Cell Line | IC50 Value | Reference |

| Diketopiperazine (cpd 11) | A549 (Lung) | 1.2 µM | [5] |

| Diketopiperazine (cpd 11) | HeLa (Cervical) | 0.7 µM | [5] |

| 3-Aminoflavone | L1210 (Leukemia) | 10 - 163 µM | [4] |

| 5,4'-Diaminoflavone | MCF-7 (Breast) | 0.0072 µM | [4] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one | HeLa (Cervical) | 10.64 - 33.62 µM | [6] |

| Acrovestone (Acetophenone) | A-549, L-1210, P-388 | ED50: 0.98 - 3.28 µg/mL | [7] |

Antimicrobial Activity

In addition to anticancer effects, derivatives incorporating the aminoacetophenone scaffold have shown significant potential as antimicrobial agents. For example, azaaurones, which can be synthesized from halogenated aminodimethoxyacetophenone, have been investigated as antibacterial and antiparasitic molecules. [2] Furthermore, a series of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives demonstrated broad-spectrum antibacterial activity, with some compounds proving more potent against methicillin-resistant Staphylococcus aureus (MRSA) than the reference antibiotic ampicillin. [8]The same study found that the antifungal activity of all synthesized compounds exceeded that of the reference agents bifonazole and ketoconazole. [8]Docking studies suggested that the antibacterial action may involve the inhibition of E. coli MurB enzyme, while the antifungal effect could be due to the inhibition of CYP51, an essential enzyme in fungal cell membrane synthesis. [8]

Exemplary Experimental Protocol: Synthesis of a 2-Aryl-4-Quinolone Analog

To illustrate the practical application of the principles discussed, this section provides a representative, step-by-step protocol for the synthesis of a 2-aryl-4-quinolone, a key heterocyclic core. This protocol is conceptualized based on established synthetic transformations in the literature. [2] Objective: To synthesize a 2-aryl-4-quinolone derivative starting from 3-amino-5-methoxyacetophenone.

Causality Behind Experimental Choices: This multi-step synthesis is designed for efficiency. The initial Claisen-Schmidt condensation creates a chalcone intermediate, which possesses the complete carbon skeleton required for the final product. The subsequent cyclization step, often acid-catalyzed, is a classic method for forming the quinolone ring system. Each step is chosen to be high-yielding and uses common laboratory reagents, making the protocol robust and reproducible.

Step-by-Step Methodology:

-

Step 1: Synthesis of the Chalcone Intermediate

-

In a round-bottom flask, dissolve 1.0 equivalent of 3-amino-5-methoxyacetophenone in ethanol.

-

Add 1.1 equivalents of a selected aromatic aldehyde (e.g., benzaldehyde).

-

Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise while stirring vigorously at room temperature.

-

Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Step 2: Cyclization to the 2-Aryl-4-Quinolone

-

Place the dried chalcone intermediate from Step 1 into a round-bottom flask.

-

Add a suitable high-boiling point solvent (e.g., diphenyl ether).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid.

-

Heat the mixture to reflux (typically >200 °C) for 4-8 hours. Monitor by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and neutralize the acid by washing with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 3: Purification and Characterization

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final 2-aryl-4-quinolone derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.

-

Future Perspectives and Conclusion

The 3-amino-5-methoxyacetophenone scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the ease with which structural diversity can be introduced make this core an enduring tool for medicinal chemists.

Future research in this area should focus on:

-

Expansion of Chemical Space: Exploring novel cyclization strategies and post-synthesis modifications to create libraries of derivatives with unprecedented architectures.

-

Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets of the most active compounds. This includes target identification, validation, and detailed studies of drug-target interactions.

-

Pharmacokinetic Optimization: Improving the drug-like properties (solubility, metabolic stability, bioavailability) of lead compounds to enhance their potential for clinical development.

References

-

Belhassan, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6749. [Link]

-

MDPI. (n.d.). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

-

Encyclopedia.pub. (2021). Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub. [Link]

-

LookChem. (n.d.). The Versatility of 3'-Methoxyacetophenone in Chemical Synthesis. LookChem. [Link]

- Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

-

Al-Ostoot, F. H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. RSC Advances, 14(23), 16325-16353. [Link]

-

Wysocki, M., et al. (2023). Therapeutic Perspectives of Aminoflavonoids—A Review. International Journal of Molecular Sciences, 24(3), 2014. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(19), 6286. [Link]

- Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone.

-

Tumosienė, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(23), 7335. [Link]

-

Leśniak, A., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(16), 4983. [Link]

-

da Silva, F. P. L., et al. (2021). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society, 32(8), 1535-1559. [Link]

-

Wang, Y., et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 28(14), 5522. [Link]

-

Singh, U. P., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 78(8), 1133-1144. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Protein Kinase Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Siebert, A., et al. (2021). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. Anti-Cancer Agents in Medicinal Chemistry, 21(4), 462-467. [Link]

-

Majeed, N. S., et al. (2018). SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINOACETOPHENONE. International Journal of Pharmaceutical Sciences and Research. [Link]

-

van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-831. [Link]

-

Reyes-Zurita, F. J., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(23), 7352. [Link]

Sources

- 1. Amino Acetophenones for Natural Product Analogs | Encyclopedia MDPI [encyclopedia.pub]

- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Guide to the Synthesis of 1-(3-Amino-5-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive and scientifically validated protocol for the synthesis of 1-(3-amino-5-methoxyphenyl)ethanone, a valuable building block in medicinal chemistry and drug development. A critical analysis of the synthetic strategy is presented, addressing a common misconception regarding its synthesis from 3,5-dinitroacetophenone. We establish a viable and efficient pathway starting from the logical precursor, 1-(3-methoxy-5-nitrophenyl)ethanone. This guide details two robust, chemoselective reduction protocols—catalytic hydrogenation and chemical reduction with tin(II) chloride—designed to preserve the sensitive ketone functionality. The document includes step-by-step experimental procedures, data tables, mechanistic insights, and safety protocols tailored for researchers and drug development professionals.

Introduction and Strategic Analysis

1-(3-Amino-5-methoxyphenyl)ethanone (CAS No. 85276-72-8) is a key intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Its unique trifunctional substitution pattern makes it an attractive starting material for generating molecular diversity.

A frequent inquiry pertains to its synthesis from 3,5-dinitroacetophenone. It is crucial to establish from the outset that this direct conversion is not chemically feasible in a single step. The starting material, 3,5-dinitroacetophenone, lacks the methoxy group (-OCH₃) present in the final product. The introduction of a methoxy group onto a highly deactivated dinitrated aromatic ring is a non-trivial synthetic challenge.

Therefore, a more logical and scientifically sound approach begins with a precursor that already contains the required carbon skeleton and methoxy group. The most common and direct precursor is 1-(3-methoxy-5-nitrophenyl)ethanone (CAS No. 85276-69-3).[2][3] The synthesis then becomes a high-yield, chemoselective reduction of the nitro group to an amine, while strategically preserving the ketone moiety. This guide is structured around this viable and efficient pathway.

Proposed Synthetic Pathway

The validated synthetic route proceeds via the chemoselective reduction of 1-(3-methoxy-5-nitrophenyl)ethanone. This precursor can be synthesized via methods such as the Friedel-Crafts acylation of 3-nitroanisole, though it is also commercially available.[4][5] The core focus of this protocol is the final, critical reduction step.

Figure 1: Proposed viable synthetic pathway to 1-(3-amino-5-methoxyphenyl)ethanone.

Experimental Protocols: Chemoselective Nitro Group Reduction

The primary challenge in this synthesis is reducing the nitro group without affecting the ketone. Over-reduction to the corresponding alcohol is a common side reaction if conditions are not carefully controlled. We present two highly effective and reliable methods to achieve this chemoselectivity.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method that often results in high yields and simple product isolation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[6][7]

Table 1: Reagents and Materials for Catalytic Hydrogenation

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| 1-(3-Methoxy-5-nitrophenyl)ethanone | C₉H₉NO₄ | 195.17 | 5.00 g | 25.6 |

| Palladium on Carbon (10%) | Pd/C | - | 250 mg | - |

| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - |

| Hydrogen Gas | H₂ | 2.02 | 1 atm (balloon) | Excess |

Step-by-Step Protocol:

-

Setup: To a 250 mL round-bottom flask or a dedicated hydrogenation vessel, add 1-(3-methoxy-5-nitrophenyl)ethanone (5.00 g, 25.6 mmol) and methanol (100 mL).

-

Inerting: Carefully add 10% Pd/C (250 mg, 5 wt%) to the solution. Seal the flask with a septum.

-

Hydrogenation: Purge the flask by evacuating and backfilling with nitrogen gas three times. Subsequently, purge with hydrogen gas (H₂) in the same manner and leave the final atmosphere under a hydrogen-filled balloon (approx. 1 atm).

-

Reaction: Stir the suspension vigorously at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is fully consumed, carefully purge the flask with nitrogen gas to remove all hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product.

-

Purification: The crude 1-(3-amino-5-methoxyphenyl)ethanone can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.

Method B: Chemical Reduction with Tin(II) Chloride (SnCl₂)

The reduction of aromatic nitro compounds using stannous (tin(II)) chloride is a classic, robust, and highly chemoselective method that works exceptionally well for substrates containing acid-stable, reducible functional groups like ketones.[8][9][10][11]

Table 2: Reagents and Materials for SnCl₂ Reduction

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| 1-(3-Methoxy-5-nitrophenyl)ethanone | C₉H₉NO₄ | 195.17 | 5.00 g | 25.6 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 28.9 g | 128 |

| Ethanol (EtOH), Absolute | C₂H₆O | 46.07 | 125 mL | - |

| Sodium Hydroxide (aq., 3M) | NaOH | 40.00 | ~150 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | - |

Step-by-Step Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(3-methoxy-5-nitrophenyl)ethanone (5.00 g, 25.6 mmol) in absolute ethanol (125 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (28.9 g, 128 mmol, 5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

-

Neutralization: Cool the residue in an ice bath and slowly add 3M aqueous NaOH solution with vigorous stirring. The initial addition will form a thick white precipitate of tin hydroxides. Continue adding NaOH until the precipitate redissolves and the solution becomes strongly basic (pH > 12).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL).

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified as described in Method A.

Causality and Mechanistic Insights

The choice of reducing agent is the most critical parameter for this synthesis. The underlying principle is to use a reagent or system that selectively reduces the highly electrophilic nitro group while being inert towards the less reactive ketone carbonyl group.

Figure 2: Decision workflow for selecting a suitable reduction method.

-

Catalytic Hydrogenation (Pd/C): This method proceeds via the adsorption of the nitro compound and hydrogen onto the palladium surface. The N=O bonds are more readily hydrogenated than the C=O bond under mild conditions (room temperature, 1 atm H₂).[6] However, forcing conditions (higher pressure or temperature) can lead to the reduction of the ketone to a secondary alcohol.

-

Tin(II) Chloride (SnCl₂): SnCl₂ acts as a single-electron transfer agent. In a stepwise process, it reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine. This process is highly specific for the electron-deficient nitro group and does not typically affect carbonyls under these conditions, making it a very trustworthy method for this specific transformation.[9][12]

Product Characterization

The final product should be characterized to confirm its identity and purity.

Table 3: Expected Characterization Data for 1-(3-Amino-5-methoxyphenyl)ethanone

| Analysis | Expected Results |

|---|---|

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.81 (s, 1H), 6.55 (s, 1H), 6.20 (s, 1H), 3.80 (s, 3H, -OCH₃), 3.75 (br s, 2H, -NH₂), 2.50 (s, 3H, -COCH₃). (Predicted and based on similar structures[13][14]) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 198.5 (C=O), 161.0, 148.0, 139.0, 106.0, 105.5, 99.0, 55.5 (-OCH₃), 26.8 (-COCH₃). (Predicted) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 1670 (C=O stretch), 1600 (aromatic C=C), 1210 (C-O stretch).[13] |

| Mass Spec (ESI+) | m/z: 166.0868 [M+H]⁺ (Calculated for C₉H₁₂NO₂⁺: 166.0863) |

Safety and Handling

-

Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation setup should be performed in a well-ventilated fume hood, away from ignition sources. Ensure all joints are secure. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; quench the catalyst on the filter paper with water before disposal.

-

Tin(II) Chloride and NaOH: Tin salts are hazardous. Concentrated sodium hydroxide is highly corrosive. Handle both with care and appropriate PPE. The neutralization step is exothermic and should be performed in an ice bath.

References

-

Bellamy, F.D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

-

Master Organic Chemistry (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

The Royal Society of Chemistry (2013). Supporting Information for Dalton Transactions. [Link]

-

University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]

-

Saha, A., et al. Study Guide to Organic Chemistry, Volume 4. [Link]

-

Common Organic Chemistry (2024). Nitro Reduction - SnCl2. [Link]

-

Chemistry Steps (2025). Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Master Organic Chemistry (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Beilstein Journal of Organic Chemistry (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Land of Chemistry (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

ResearchGate (2013). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). [Link]

-

Mao, Z., Gu, H., & Lin, X. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. [Link]

Sources

- 1. 85276-72-8|1-(3-Amino-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(3-Methoxy-5-nitrophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(3-Methoxy-5-nitrophenyl)ethanone | 85276-69-3 [chemicalbook.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Guide to the Acetyl Protection of Amino-acetophenones

Abstract

The protection of functional groups is a cornerstone of multi-step organic synthesis, ensuring that specific reactive sites remain unaltered while other parts of a molecule are being modified. For amino-acetophenones, which are valuable building blocks in medicinal chemistry and materials science, the protection of the nucleophilic amino group is a critical step to prevent unwanted side reactions.[1][2] This guide provides a detailed examination of the N-acetylation of amino-acetophenones, a robust and widely employed protection strategy. We will delve into the underlying chemical principles, present detailed and validated experimental protocols, discuss chemoselectivity, and offer practical insights into reaction optimization and troubleshooting.

Introduction: The Rationale for Amine Protection

In the synthesis of complex organic molecules, the presence of multiple functional groups necessitates a strategic approach to control reactivity. The amino group (-NH₂) is a potent nucleophile and a strong activating group in aromatic systems, which can lead to undesirable outcomes such as over-alkylation, oxidation, or undesired participation in electrophilic aromatic substitution reactions.[1][3] In the context of amino-acetophenones, the unprotected amine can interfere with reactions targeting the ketone moiety or the aromatic ring.

Acetylation converts the primary or secondary amine into an acetamide. This transformation has several key advantages:

-

Reduced Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom in an acetamide is delocalized by resonance with the adjacent carbonyl group.[1][3] This delocalization significantly diminishes the nucleophilicity and basicity of the nitrogen, preventing it from engaging in unwanted reactions.

-

Moderated Activating Effect: While still an ortho-, para- director, the N-acetyl group is a less powerful activating group than the amino group, which allows for more controlled electrophilic aromatic substitution reactions, preventing polysubstitution.[1]

-

Increased Crystallinity: Acetamides are often highly crystalline solids, which can greatly simplify purification through recrystallization.[4][5]

This document serves as an authoritative guide for researchers and drug development professionals on the theory and practice of acetyl group protection for amino-acetophenones.

The Chemistry of N-Acetylation

Reaction Mechanism

The N-acetylation of an amino-acetophenone is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The amine's nitrogen atom attacks the carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate.[6]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (acetate from acetic anhydride or chloride from acetyl chloride).[6]

-

Deprotonation: A base, such as pyridine or another amine, removes the proton from the nitrogen atom to yield the neutral acetamide product and a salt of the base.[6][7]

Chemoselectivity: Amine vs. Other Functional Groups

Amino-acetophenones contain an aromatic amine and a ketone. In related compounds like amino-phenols, a hydroxyl group is also present. The primary amino group is generally more nucleophilic than a phenolic hydroxyl group, leading to preferential N-acetylation over O-acetylation under standard conditions.[6][8] This inherent difference in reactivity allows for high chemoselectivity without the need for protecting the hydroxyl group in many cases. The ketone's carbonyl oxygen is significantly less nucleophilic and does not compete in this reaction.

Reagents and Conditions

The choice of acetylating agent and reaction conditions depends on the reactivity of the specific amino-acetophenone substrate.

| Reagent | Base / Catalyst | Solvent | Temperature | Reactivity & Use Case |

| Acetic Anhydride (Ac₂O) | Pyridine, TEA, NaOAc | Pyridine, DCM, THF, or Solvent-free | 0 °C to Room Temp. | Most common, cost-effective, ideal for primary and secondary aromatic amines.[9][10][11] |

| Acetyl Chloride (AcCl) | Pyridine, TEA, DIEA | DCM, THF, Dioxane | 0 °C to Room Temp. | More reactive than Ac₂O; useful for sterically hindered or less nucleophilic amines.[12][13][14] |

| Acetic Anhydride (Ac₂O) | Acetic Acid (e.g., Vinegar) | Solvent-free | Room Temp. | A "green" and mild acidic condition suitable for simple aromatic amines.[15] |

Table 1. Common Reagents and Conditions for N-Acetylation.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride and Pyridine

This is the most common and reliable method for the acetylation of amino-acetophenones. Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct.[7][16]

Materials:

-

4-Aminoacetophenone (1.0 eq)

-

Anhydrous Pyridine

-

Acetic Anhydride (1.1 - 1.5 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-aminoacetophenone (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of substrate).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up & Quenching: Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench by adding cold water or methanol to react with the excess acetic anhydride.

-

Extraction: Dilute the mixture with DCM or EtOAc. Transfer the contents to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid, N-(4-acetylphenyl)acetamide, can typically be purified by recrystallization from ethanol or an ethanol/water mixture to yield a pure crystalline product.[5]

Protocol 2: N-Acetylation using Acetyl Chloride and Triethylamine (TEA)